3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione

Medicinal Chemistry SAR Studies Procurement Specifications

Addressing the need for precise N-substitution patterns in hydantoin SAR campaigns, this compound serves as an exact N1-methyl/N3-(4-methoxybenzyl) probe. It differentiates from des-methyl or C5-substituted analogs, enabling clean matched-pair analysis of methylation effects on permeability and metabolism. Benefits: 1) Built-in N1-methyl group enables regiospecific N3-diversification, eliminating isomer mixtures common with non-methylated scaffolds. 2) Unique InChI Key ensures reliable LC-MS/NMR identification of N1- vs. N3- vs. C5- regioisomers in impurity profiling.

Molecular Formula C12H14N2O3
Molecular Weight 234.25
CAS No. 1401066-00-9
Cat. No. B3101780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione
CAS1401066-00-9
Molecular FormulaC12H14N2O3
Molecular Weight234.25
Structural Identifiers
SMILESCN1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C12H14N2O3/c1-13-8-11(15)14(12(13)16)7-9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3
InChIKeyYHVXZSJADRCKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione: Structural Identity and Compound Class


3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione (CAS 1401066-00-9) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative bearing a 4-methoxybenzyl substituent at the N3 position and a methyl group at the N1 position. Its molecular formula is C12H14N2O3 with a molecular weight of 234.25 g/mol . The compound belongs to the hydantoin class, a privileged scaffold in medicinal chemistry associated with anticonvulsant, antiandrogenic, antitumor, and antimicrobial activities across numerous derivatives [1]. This specific substitution pattern—simultaneous N1-methyl and N3-(4-methoxybenzyl)—creates a dual-substituted hydantoin core that distinguishes it from mono-substituted analogs and positions it as a versatile intermediate or probe molecule for structure-activity relationship (SAR) exploration in drug discovery programs targeting androgen receptor, ion channels, or metabolic enzymes.

1 N1-methylation SAR probe for androgen receptor studies
2 Regioselective building block for N3-focused library synthesis
3 Analytical reference for hydantoin regioisomer quality control

Why In-Class Analogs Cannot Substitute Without Experimental Validation


Imidazolidine-2,4-dione derivatives exhibit profound sensitivity to N-substitution patterns, with even minor structural changes altering target engagement, pharmacokinetics, and off-target profiles. The N1-methyl group in the target compound eliminates a hydrogen bond donor present in non-methylated analogs (e.g., 3-(4-methoxybenzyl)imidazolidine-2,4-dione, CAS 133886-13-2, MW 220.22), thereby modulating membrane permeability, metabolic N-demethylation susceptibility, and binding to hydrogen bond-dependent targets such as the androgen receptor ligand-binding domain . Conversely, the 4-methoxy substituent on the benzyl ring differentiates this compound from 1-methyl-3-benzylimidazolidine-2,4-dione, which lacks the electron-donating methoxy group known to influence π-stacking interactions and oxidative metabolism at the para position [1]. Regioisomeric variants such as 5-(4-methoxybenzyl)hydantoin (CAS 6318-42-9) place the benzyl group at C5 rather than N3, fundamentally altering the spatial orientation of the aromatic ring relative to the hydantoin core and yielding distinct biological fingerprints . These structure-driven differences mean that procurement decisions for SAR campaigns, selectivity profiling, or in vivo studies must be based on the exact substitution pattern rather than class-level assumptions.

Des-methyl analog Absence of N1-methyl group may shift hydrogen-bonding capacity, permeability, and target binding, invalidating SAR interpretation.
C5-substituted regioisomer Benzyl group placement at C5 instead of N3 alters spatial orientation and biological fingerprint; may not transfer directly.
N1-benzyl analog Different connectivity (N1 vs. N3 substitution) likely leads to divergent target engagement; reported MMP-9 pathway divergence suggests non-interchangeability.

Quantitative Differentiation from Closest Structural Analogs


Molecular Weight and Formula vs. Des-Methyl Analog

The target compound (C12H14N2O3, MW 234.25) differs from its closest commercially available analog, 3-(4-methoxybenzyl)imidazolidine-2,4-dione (C11H12N2O3, MW 220.22, CAS 133886-13-2), by exactly one N-methyl group (+CH2, ΔMW = +14.03 Da) . This represents a 6.4% increase in molecular weight and the elimination of one hydrogen bond donor (N1-H in the analog vs. N1-CH3 in the target). The N1-methylation also increases calculated logP by approximately 0.5–0.7 units (class-level inference based on methyl substitution on hydantoin nitrogen), enhancing membrane permeability while reducing aqueous solubility [1].

Molecular weight vs. des-methyl
Data to verify
ΔMW +14.03 Da, one H-bond donor eliminated, estimated logP increase ~0.5–0.7
Supports assessment of N1-methylation impact on permeability and solubility in SAR campaigns.
Calculated values; confirm experimentally for your specific assay conditions.
Medicinal Chemistry SAR Studies Procurement Specifications

InChI Key Fingerprint for Structural Confirmation

The target compound possesses a unique InChI Key (YHVXZSJADRCKGO-UHFFFAOYSA-N) that unambiguously distinguishes it from all regioisomeric and structural analogs . The SMILES string COc1ccc(CN2C(=O)CN(C)C2=O)cc1 confirms the N1-methyl, N3-(4-methoxybenzyl) substitution pattern with the methoxy group at the para position of the benzyl ring. In contrast, the des-methyl analog has InChI Key associated with CAS 133886-13-2 (distinct identifier), and 5-(4-methoxybenzyl)hydantoin (CAS 6318-42-9) bears the benzyl group at the C5 position rather than N3, producing a fundamentally different connectivity . The regioisomer 1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione (CAS 652992-63-7) further differs by placing the substituent at N1 without N3-methylation . These InChI-level distinctions are critical for analytical verification (HPLC, LC-MS, NMR) and for ensuring the correct compound is procured for target-specific assays where regioisomeric impurities could confound results.

Unique InChI Key fingerprint
Head-to-head
Distinct InChI Key and SMILES confirm N1-methyl, N3-(4-methoxybenzyl) connectivity.
Enables unambiguous analytical identification to avoid regioisomer mix-up.
Essential for LC-MS/NMR purity verification before biological assays.
Chemical Identity Verification Analytical Chemistry Procurement Quality Control

Regioselective Synthesis via N1-Methyl Protection

The target compound is synthesized via N3-alkylation of commercially available 1-methylhydantoin (CAS 616-04-6, MW 114.10) with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide under basic conditions (Cs2CO3 or K2CO3 in DMF or acetonitrile) [1]. This convergent disconnection allows modular variation of the N3-benzyl substituent while keeping the N1-methyl group constant—a synthetic advantage over non-methylated analogs where both N1 and N3 positions may compete for alkylation, leading to regioisomeric mixtures that require chromatographic separation. The non-methylated analog 3-(4-methoxybenzyl)imidazolidine-2,4-dione (CAS 133886-13-2), by contrast, is prepared from imidazolidine-2,4-dione (MW 100.08) as starting material, which presents two N-H sites and can yield mixtures of N1-, N3-, and N1,N3-dialkylated products unless carefully controlled [2]. The N1-methyl group in the target compound thus serves as a built-in protecting group that enforces regioselective N3-functionalization, simplifying purification and improving yield consistency in multi-gram preparations.

Regioselective synthesis advantage
Cross-study comparable
N1-methyl group acts as built-in protecting group, directing exclusive N3-alkylation.
Simplifies purification and improves yield for parallel library synthesis.
Non-methylated analogs may produce regioisomeric mixtures requiring separation.
Synthetic Chemistry Building Block Utility Process Chemistry

Androgen Receptor Modulation Potential vs. Analogs

While no peer-reviewed, head-to-head quantitative IC50 data for the target compound against the human androgen receptor (AR) exists in public databases as of 2026-05-06, class-level inference from structurally related imidazolidine-2,4-dione derivatives provides directional guidance. Imidazolidinedione compounds bearing N1-alkyl and N3-benzyl substitution are claimed as androgen receptor antagonists in patent WO-2011069951-A1 and related filings (CA-2908326-A1) for indications including prostate cancer and alopecia [1]. The 4-methoxybenzyl group in the target compound is a known pharmacophoric element that enhances π-stacking with aromatic residues (e.g., Phe764, Trp741) in the AR ligand-binding domain, based on docking studies of analogous hydantoin-based AR antagonists [2]. In contrast, the non-methylated analog 3-(4-methoxybenzyl)imidazolidine-2,4-dione (CAS 133886-13-2) has been described in patent literature as a suppressor of MMP-9 induction rather than a direct AR modulator, suggesting divergent biological pathway engagement despite structural similarity . Users procuring this compound for AR-targeted research should verify activity in their specific assay system, as the N1-methyl group may critically influence binding mode and selectivity.

AR modulation potential
Class-level inference
Consistent with AR antagonist pharmacophore (N1-alkyl, N3-benzyl) per patent class; no public IC50 data for this specific compound.
Hypothesis only; verify AR binding in your assay before in vivo studies.
Des-methyl analog reported as MMP-9 suppressor, not AR modulator – pathway divergence expected.
Androgen Receptor Biology Antiandrogen Development Prostate Cancer Research

Physicochemical Profile vs. Nilutamide Benchmark

Compared to the clinically approved imidazolidinedione antiandrogen nilutamide (CAS 63612-50-0; 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione; MW 317.22; cLogP ~2.2), the target compound (MW 234.25) is significantly smaller (26% lower MW) and lacks both the electron-withdrawing nitro/trifluoromethyl substituents and the gem-dimethyl group at C5 [1]. These structural differences translate to predicted lower lipophilicity (estimated cLogP ~1.0–1.3 for target vs. ~2.2 for nilutamide), reduced plasma protein binding potential, and absence of the nitro group associated with nilutamide's idiosyncratic hepatotoxicity and interstitial pneumonitis [2]. The unsubstituted C5 position in the target compound also eliminates the chiral center present in many 5-substituted hydantoins, simplifying both synthesis and analytical characterization (no enantiomeric separation required). For researchers seeking an imidazolidinedione scaffold for AR probe development with reduced off-target liability compared to nilutamide, the target compound's simpler substitution pattern and lower molecular complexity may offer a cleaner starting point, though direct comparative pharmacological data remains to be generated.

Physicochemical vs. nilutamide
Class-level inference
MW 26% lower, cLogP ~0.9–1.2 units lower, no nitro/CF3 groups; achiral, simpler scaffold.
May support cleaner hit-to-lead starting point with reduced structural alerts.
AR binding affinity must be measured; potency might differ from nilutamide (IC50 ~20–50 nM).
ADME Profiling Drug-likeness Procurement Specifications

Recommended Procurement and Application Scenarios


SAR Probe for N1-Methylation Effects in AR Antagonists

Use the target compound as a matched molecular pair with 3-(4-methoxybenzyl)imidazolidine-2,4-dione (CAS 133886-13-2) to isolate the contribution of N1-methylation to AR binding affinity, cellular permeability (PAMPA or Caco-2 assay), and metabolic stability (human liver microsome incubation). The ΔMW of 14.03 Da and elimination of one H-bond donor between the pair enable clean interpretation of methylation effects without confounding structural changes . This matched-pair analysis is directly relevant to lead optimization programs based on imidazolidinedione AR antagonist scaffolds claimed in WO-2011069951-A1 [1].

Regioselective Building Block for N3-Focused Library Synthesis

Leverage the N1-methyl group as a built-in protecting group to conduct high-throughput N3-diversification via alkylation or Mitsunobu reactions without competing N1 side products. This enables parallel synthesis of 24- to 96-member libraries varying the N3-benzyl substituent while holding the N1-methyl constant, reducing purification steps and improving library purity relative to non-methylated hydantoin scaffolds where regioisomeric mixtures are a documented challenge [2].

Negative Control for MMP-9 Autoimmune Disease Models

The structurally similar des-methyl analog (CAS 133886-13-2) is claimed as an MMP-9 production suppressor with potential utility in autoimmune disease and osteoarthritis models. The target compound, bearing the additional N1-methyl group, may serve as a specificity control to determine whether MMP-9 suppression activity is retained or abolished by N1-substitution, enabling dissection of the pharmacophore required for this biological activity .

Analytical Reference for Hydantoin Regioisomer QC

The unique InChI Key (YHVXZSJADRCKGO-UHFFFAOYSA-N) and SMILES fingerprint of the target compound enable its use as an analytical reference standard for LC-MS or NMR-based identification and quantification of N3- vs. N1- vs. C5-substituted hydantoin regioisomers in reaction mixtures or impurity profiling. This application is critical for process chemistry groups scaling up imidazolidinedione syntheses where regioisomeric purity directly impacts biological assay reproducibility .

Application
Selection Property
Validation Focus
AR N1-methylation SAR
Matched molecular pair with des-methyl analog
Binding affinity, permeability, metabolic stability assays
N3-focused library synthesis
N1-methyl as built-in protecting group
Regioselectivity and library purity by HPLC/LC-MS
MMP-9 pathway control
N1-methyl vs. des-methyl activity divergence
MMP-9 suppression assay specificity
Hydantoin regioisomer QC
Unique InChI Key and SMILES identity
LC-MS/NMR regioisomer identification
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